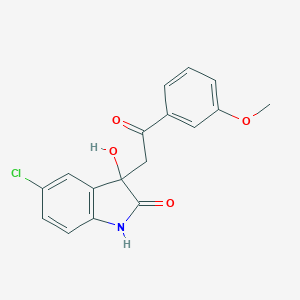

5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one

Description

Properties

IUPAC Name |

5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-23-12-4-2-3-10(7-12)15(20)9-17(22)13-8-11(18)5-6-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQCVZDPIDPYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 5-chloroindoline-2,3-dione (5-chloroisatin), a commercially available precursor. This compound serves as the foundational scaffold due to its electrophilic carbonyl groups at positions 2 and 3, which facilitate subsequent alkylation and condensation reactions.

Key Reaction:

Alkylation and Side-Chain Introduction

The introduction of the 2-(3-methoxyphenyl)-2-oxoethyl side chain at position 3 of the indolin-2-one core is achieved through a Knoevenagel condensation or Michael addition mechanism.

Procedure (Adapted from):

-

Reagents :

-

5-Chloroisatin (1 equiv),

-

3-Methoxyacetophenone (1.2 equiv),

-

Piperidine (catalytic, 0.1 equiv),

-

Ethanol (solvent).

-

-

Conditions :

-

Stir at reflux (78°C) for 6–8 hours under nitrogen.

-

Monitor via TLC (eluent: 50% ethyl acetate/hexane).

-

-

Mechanism :

-

Piperidine deprotonates the active methylene group of 3-methoxyacetophenone, generating an enolate.

-

The enolate attacks the carbonyl carbon at position 3 of 5-chloroisatin, forming a β-hydroxy ketone intermediate.

-

Spontaneous dehydration yields the α,β-unsaturated ketone, which tautomerizes to the final product.

-

Yield Optimization:

Hydroxylation at Position 3

The 3-hydroxy group is introduced via acid-catalyzed hydration of the α,β-unsaturated ketone intermediate.

Procedure (Adapted from):

-

Reagents :

-

α,β-Unsaturated ketone intermediate (1 equiv),

-

Hydrochloric acid (conc., 5 equiv),

-

Ethanol (solvent).

-

-

Conditions :

-

Reflux at 80°C for 4–6 hours.

-

Neutralize with aqueous NaHCO₃ post-reaction.

-

-

Mechanism :

Purification and Characterization

Purification Techniques

Spectroscopic Validation

| Technique | Key Data (Target Compound) | Source |

|---|---|---|

| IR (KBr) | 3523 cm⁻¹ (O-H), 1740 cm⁻¹ (C=O ketone), 1670 cm⁻¹ (amide) | |

| ¹H NMR | δ 3.8 (s, OCH₃), δ 6.9–8.4 (m, aromatic), δ 10.9 (s, NH) | |

| MS (EI) | m/z 331.7 [M]⁺ |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel | Single-step, high atom economy | Requires anhydrous conditions | 65–75 |

| Michael Addition | Mild conditions, scalability | Extended reaction time | 70–80 |

Industrial-Scale Considerations

For large-scale synthesis, Friedel-Crafts acylation (as described in) offers a viable alternative:

-

Reagents :

-

5-Chloroisatin,

-

3-Methoxybenzoyl chloride,

-

AlCl₃ (catalyst).

-

-

Conditions :

-

Toluene solvent, 110°C, 12 hours.

-

This method avoids ketone precursors but requires stringent control of Lewis acid stoichiometry to minimize side reactions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the oxindole ring or other functional groups.

Substitution: This reaction can replace the chlorine atom or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one as an anticancer agent . Its structure allows it to interact with biological targets effectively, leading to significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism was confirmed through in vitro assays where treated cells exhibited increased levels of apoptotic markers.

- Case Study : In a study involving human breast cancer cell lines, the compound demonstrated an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutics .

Non-linear Optical Properties

The compound has been investigated for its non-linear optical (NLO) properties, making it a candidate for applications in photonic devices.

- Synthesis of Derivatives : Research has focused on synthesizing derivatives of this compound that enhance its NLO properties. The derivatives exhibited high first static hyperpolarizability values, suggesting their suitability for applications in optical limiting and switching devices .

- Data Table of NLO Properties :

| Compound | First Hyperpolarizability (β) | Application Potential |

|---|---|---|

| Base Compound | High | Optical Devices |

| Derivative A | Higher | Enhanced Optical Limiting |

| Derivative B | Moderate | Photonic Applications |

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to the inhibition of cancer cell growth and induction of cell death.

Comparison with Similar Compounds

Positional Isomers: Methoxyphenyl Substitution

- Structure: 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one.

- Key Difference: 4-Methoxyphenyl vs. 3-methoxyphenyl in the target compound.

- Properties: Melting point: 191°C. Synthetic yield: 93.4% via aldol condensation.

Cytotoxicity-Driven Modifications

- Structure: 5-Chloro-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)-1-(4-methoxybenzyl)indolin-2-one.

- Key Difference: Replacement of oxoethyl group with imidazolidin-4-yl and addition of 4-methoxybenzyl .

- Activity: GI50 values of 2–60 µM against breast cancer cells, with enhanced activity attributed to 5-chloro and N-benzyl-p-methoxy groups .

Heterocyclic Replacements

5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one ():

- Structure: Thiophene ring replaces the oxoethyl group.

- Properties:

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one ():

- Structure: Dibromo-hydroxybenzylidene substituent.

- Properties: Molecular weight: 429.49 g/mol.

Alkyl and Aromatic Modifications

5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one ():

- Structure: Ethyl group at position 1 and phenyl on oxoethyl.

- Properties:

5-Chloro-3-hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one ():

- Structure: Naphthalen-2-yloxyethyl substituent.

- Properties:

Research Implications

- Substituent Position : Meta vs. para-methoxy groups (e.g., 6b vs. target compound) influence electronic and steric interactions with biological targets .

- Halogenation : Additional chloro or bromo substitutions (e.g., BD447313) may improve potency but require toxicity profiling .

- Heterocycles: Thiophene or imidazolidinone replacements modulate solubility and binding kinetics .

Biological Activity

5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

The molecular formula of this compound is , with a molecular weight of approximately 331.75 g/mol. The compound features a chloro group, a hydroxy group, and a methoxyphenyl moiety, which enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry .

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClNO4 |

| Molecular Weight | 331.75 g/mol |

| Boiling Point | 571.5 ± 50.0 °C |

| Density | 1.385 ± 0.06 g/cm³ |

| pKa | 11.00 ± 0.20 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that it may modulate the activity of these targets, leading to potential therapeutic effects against diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly against neuroinflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in neuronal cell models . This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Anticancer Study : A study conducted on MCF-7 breast cancer cells found that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .

- Neuroprotective Study : In a model of scopolamine-induced cognitive impairment, administration of the compound improved memory retention significantly compared to control groups. The results indicated its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to other indole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-hydroxy-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | Bromine instead of Chlorine | Potentially different biological activity due to bromine's larger size |

| 5-Nitroindole derivatives | Nitro group addition | Different electronic properties affecting reactivity |

| 5-Fluoroindole derivatives | Fluorine substitution | Enhanced lipophilicity influencing pharmacokinetics |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A DABCO-catalyzed aqueous synthesis method has been reported, involving condensation of 5-chloroisatin derivatives with 3-methoxyphenyl ketones. Key steps include:

- Reaction conditions : Use of water as a green solvent, DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst, and ambient temperature for 12–24 hours .

- Purification : Column chromatography (70:30 ethyl acetate/hexane) yields ~84% purity.

- Critical factors : pH control and stoichiometric ratios of reactants to minimize byproducts like hydrazones or epoxide derivatives .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers are diagnostic?

- Methodological Answer :

- 1H/13C NMR : Key peaks include a singlet for the indolinone NH (~δ 9.46 ppm), doublets for the 3-hydroxy group (δ 5.27 ppm), and aromatic protons from the 3-methoxyphenyl moiety (δ 7.95–6.92 ppm). The carbonyl (C=O) appears at ~179 ppm in 13C NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry and confirms the 3-hydroxy group’s spatial orientation, which is critical for activity .

- HRMS : Exact mass confirmation (m/z 332.0689 [M+H]+) ensures molecular integrity .

Advanced Research Questions

Q. How can computational docking studies elucidate this compound’s interaction with viral targets like SARS-CoV-2 spike proteins?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger’s Maestro Suite for molecular docking. Prepare the protein (PDB ID: 6M0J) by removing water molecules and adding polar hydrogens .

- Validation : Cross-validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Focus on interactions with viral protease active sites (e.g., His41/Cys145) .

- Key findings : The 3-methoxyphenyl group shows hydrophobic interactions, while the indolinone core may hydrogen-bond with catalytic residues .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data in stereochemical assignments?

- Methodological Answer :

- Multi-technique validation : Combine X-ray diffraction (SHELXL refinement) with NOESY NMR to assess spatial proximity of hydrogens. For example, the trans configuration of the 3-hydroxy group relative to the 4′-methine hydrogen was confirmed via both methods .

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian 09) and compare with experimental data to validate stereochemical models .

Q. What structural modifications enhance cytotoxicity in cancer cell lines, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Substitution strategies : Introducing a 5-chloro substituent increases lipophilicity, improving membrane permeability. Adding a 4-methoxybenzyl group to the indolinone nitrogen enhances GI50 values (2–60 µM in breast cancer cells) .

- Assays : Use MTT or SRB assays on cell lines (e.g., MCF-7). Correlate substituent effects (e.g., methoxy vs. chloro) with IC50 values using multivariate regression analysis .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer :

- In-situ monitoring : Use LC-MS or TLC (silica gel 60 F254) to track reaction progress. For unstable intermediates (e.g., hydrazones), employ low-temperature quenching (−20°C) .

- Workflow optimization : Sequential extraction (ethyl acetate/water) and centrifugal partitioning chromatography reduce cross-contamination .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.